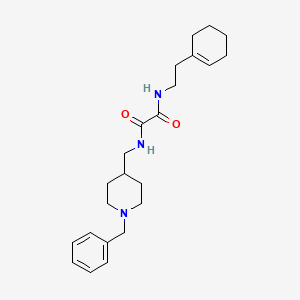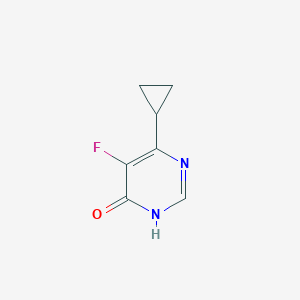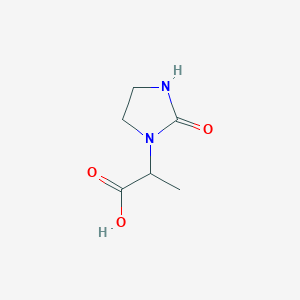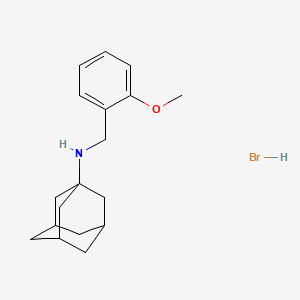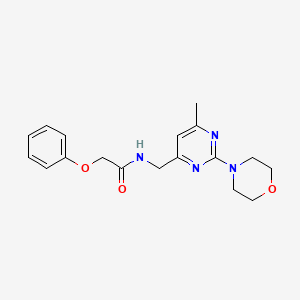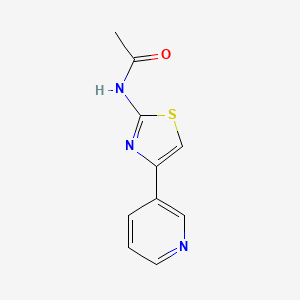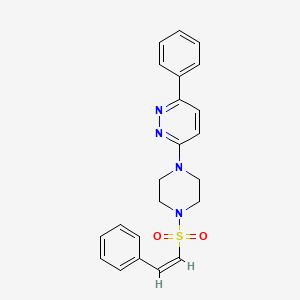
(Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Mécanisme D'action
Target of Action
It’s worth noting that pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
Some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of certain cellular processes
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives, it is likely that multiple pathways could be affected .
Result of Action
Pyridazinone derivatives have been reported to possess a wide range of biological properties, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the phenyl group, and the attachment of the styrylsulfonyl-piperazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted hydrazine and a suitable dicarbonyl compound can form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various disease models.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine: Lacks the (Z)-configuration.
3-(4-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine: Contains a methoxy group instead of a phenyl group.
3-(4-fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine: Contains a fluorine atom instead of a phenyl group.
Uniqueness
The (Z)-configuration of (Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine imparts unique stereochemical properties that can influence its reactivity and interactions with biological targets. This configuration can enhance its binding affinity and specificity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-phenyl-6-[4-[(Z)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c27-29(28,18-13-19-7-3-1-4-8-19)26-16-14-25(15-17-26)22-12-11-21(23-24-22)20-9-5-2-6-10-20/h1-13,18H,14-17H2/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGXLZCACHGMGJ-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)/C=C\C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018439.png)
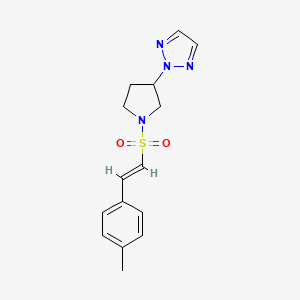
![2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3018442.png)
![2-((7-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B3018444.png)
![methyl 2,4-dioxo-3-(5-{[(pyridin-2-yl)methyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3018447.png)
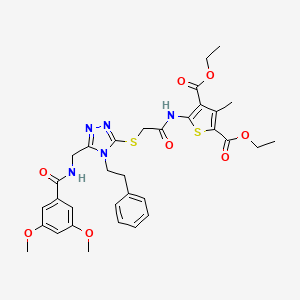
![N-(3,4-dimethoxyphenethyl)-4-((6-((1-morpholino-1-oxobutan-2-yl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018449.png)
